molecular formula C15H13NO3 B6376583 2-Cyano-4-(2,5-dimethoxyphenyl)phenol CAS No. 1261975-58-9

2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Cat. No.: B6376583
CAS No.: 1261975-58-9
M. Wt: 255.27 g/mol
InChI Key: HHGAQLYDRIOQBF-UHFFFAOYSA-N
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Description

2-Cyano-4-(2,5-dimethoxyphenyl)phenol is a chemical compound known for its unique structure and properties. It is structurally related to phenethylamines and has been studied for its potential effects on serotonin receptors, particularly the 5-HT2A receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(2,5-dimethoxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the cyano group to an amine.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . This interaction can modulate neurotransmitter release and influence various physiological and psychological processes. The compound’s selectivity for the 5-HT2A receptor makes it a valuable tool for studying the role of this receptor in the brain.

Comparison with Similar Compounds

2-Cyano-4-(2,5-dimethoxyphenyl)phenol is structurally similar to other phenethylamine derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacological properties and selectivity for the 5-HT2A receptor .

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-12-4-6-15(19-2)13(8-12)10-3-5-14(17)11(7-10)9-16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGAQLYDRIOQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684857
Record name 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-58-9
Record name 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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